molecular formula C21H27N3O7S B1208201 Bacampicillin CAS No. 50972-17-3

Bacampicillin

Cat. No.: B1208201
CAS No.: 50972-17-3
M. Wt: 465.5 g/mol
InChI Key: PFOLLRNADZZWEX-FFGRCDKISA-N
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Description

Bacampicillin hydrochloride is an orally administered prodrug of ampicillin, a β-lactam antibiotic with broad-spectrum activity against Gram-positive and Gram-negative bacteria. Structurally, this compound is an acyloxyalkyl ester of ampicillin, designed to enhance oral bioavailability by improving absorption in the gastrointestinal tract . Upon ingestion, this compound undergoes rapid hydrolysis in biological fluids (e.g., serum, intestinal mucosa) to release active ampicillin . This prodrug strategy mitigates the poor absorption of ampicillin, which decreases proportionally at higher doses due to saturation of intestinal transporters . This compound achieves 95% bioavailability in humans, compared to 35% for oral ampicillin, and generates earlier and higher peak serum concentrations (Cmax) of ampicillin . Its clinical applications include respiratory, urinary, skin, and soft tissue infections, with a reduced incidence of gastrointestinal side effects compared to ampicillin .

Preparation Methods

Synthetic Routes and Reaction Conditions: Bacampicillin is synthesized through the esterification of ampicillin. The process involves the reaction of ampicillin with ethyl chloroformate and acetaldehyde to form the mixed carbonate ester. This intermediate is then reduced using hydrogen and a suitable catalyst to produce this compound .

Industrial Production Methods: In industrial settings, the production of this compound involves large-scale esterification and reduction processes. The reaction conditions are carefully controlled to ensure high yield and purity of the final product. The use of advanced purification techniques, such as crystallization and chromatography, is common to achieve the desired quality .

Chemical Reactions Analysis

Types of Reactions: Bacampicillin undergoes several types of chemical reactions, including hydrolysis, oxidation, and substitution.

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Pharmacological Properties

Bacampicillin is rapidly hydrolyzed to ampicillin in vivo, allowing it to exert bactericidal effects through the inhibition of cell wall synthesis in susceptible bacteria. It is effective against a range of Gram-positive and Gram-negative organisms, including:

  • Gram-positive bacteria : Streptococcus species (including S. pneumoniae and S. faecalis), non-penicillinase-producing staphylococci.
  • Gram-negative bacteria : Haemophilus influenzae, Escherichia coli, Neisseria gonorrhoeae, Proteus mirabilis, Salmonella, and Shigella .

Clinical Applications

This compound has been employed in the treatment of various infections, demonstrating effectiveness comparable to that of ampicillin and amoxicillin. Its applications include:

  • Upper Respiratory Tract Infections : Effective in treating conditions such as pneumonia, sinusitis, and otitis media.
  • Lower Respiratory Tract Infections : Used for bacterial pneumonia and acute exacerbations of chronic bronchitis.
  • Skin and Soft Tissue Infections : Treats infections caused by susceptible strains.
  • Urinary Tract Infections : Effective against uncomplicated urinary tract infections.
  • Acute Gonococcal Urethritis : Demonstrated efficacy in treating this condition .

Comparative Efficacy Studies

Numerous studies have compared this compound with other antibiotics, particularly ampicillin and amoxicillin. Key findings include:

  • A study involving 66 hospitalized patients with acute peritonsillitis found that this compound resulted in significantly higher peak serum levels compared to an equimolar dose of ampicillin, with a linear dose-response relationship observed .
  • In a controlled trial comparing this compound and amoxicillin for lower respiratory tract infections, both antibiotics showed similar clinical outcomes; however, this compound was associated with fewer gastrointestinal side effects .

Pharmacokinetics

This compound's pharmacokinetic profile is characterized by:

  • Absorption : Enhanced absorption from the gastrointestinal tract leads to higher blood concentrations compared to equimolar doses of ampicillin.
  • Dosage Regimen : Twice-daily dosing has been shown to be effective, simplifying the treatment regimen compared to four-times-daily dosing required for ampicillin .

Gastrointestinal Tolerability

One significant advantage of this compound over traditional penicillins is its gastrointestinal tolerability. Studies indicate that it results in fewer gastrointestinal side effects, particularly diarrhea, making it a preferable option for patients sensitive to these adverse effects .

Mechanism of Action

Bacampicillin exerts its effects by being hydrolyzed in the body to release ampicillin. Ampicillin then inhibits bacterial cell wall synthesis by binding to penicillin-binding proteins (PBPs). This binding interferes with the cross-linking of peptidoglycan chains, which are essential for bacterial cell wall integrity. As a result, the bacterial cell wall weakens, leading to cell lysis and death .

Comparison with Similar Compounds

Pharmacokinetic Profile

Bacampicillin’s pharmacokinetic advantages over other β-lactams are summarized in Table 1.

Table 1: Pharmacokinetic Parameters of this compound and Comparable Compounds

Parameter This compound Ampicillin Amoxicillin Lenampicillin
Bioavailability (%) 95 35 ~75 ~95 (estimated)
Cmax (mg/L) 9.7–15.9 3.2 7.6 12.0
Tmax (h) 0.6–1.0 1.5–2.0 1.4 0.6
Dose-Dependent Absorption No Yes Yes (moderate) No
Urinary Recovery (%) ~50 ~30–50 ~50–70 ~50
  • Ampicillin : this compound’s parent drug, ampicillin, exhibits poor oral absorption (35% bioavailability) and dose-dependent saturation, limiting its efficacy at higher doses. This compound circumvents this via esterification, achieving 3–4× higher tissue penetration (e.g., kidney, liver) and sustained serum concentrations .
  • Amoxicillin : While amoxicillin has better intrinsic absorption (~75% bioavailability) than ampicillin, this compound achieves comparable or higher Cmax (15.9 vs. 7.6 mg/L) and faster Tmax (1.0 vs. 1.4 hours) at equivalent doses .
  • Lenampicillin: Another ampicillin ester, lenampicillin, shows marginally faster absorption (Tmax 0.6 hours) and higher Cmax (12.0 mg/L) than this compound, though both share similar bioavailability and urinary recovery .

Clinical Efficacy and Tolerability

  • Dosing Frequency : this compound’s enhanced absorption allows twice-daily dosing, matching the efficacy of ampicillin (4× daily) and amoxicillin (3× daily) in treating respiratory and urinary infections .
  • Side Effects : this compound causes fewer gastrointestinal disturbances (e.g., diarrhea) than ampicillin, likely due to reduced unabsorbed drug in the colon .
  • Tissue Penetration : this compound generates 4× higher ampicillin concentrations in skin blister fluid and saliva than oral ampicillin, supporting its use in soft tissue infections .

Structural and Immunological Considerations

Despite structural similarities to benzylpenicillin, this compound shows negligible cross-reactivity with anti-benzylpenicillin antibodies, unlike carbenicillin. This suggests that factors beyond R1 side-chain similarity (e.g., ester hydrolysis kinetics) influence immunogenicity .

Biological Activity

Bacampicillin is a semisynthetic prodrug of ampicillin, primarily utilized for its bactericidal properties against a variety of bacterial infections. This article delves into the biological activity of this compound, examining its pharmacokinetics, mechanism of action, efficacy against different bacterial strains, and relevant clinical studies.

Overview of this compound

This compound is classified as an aminopenicillin and is designed to enhance the oral bioavailability of ampicillin. Upon administration, this compound is rapidly hydrolyzed in the gastrointestinal tract to yield ampicillin, which is the active form exerting the therapeutic effects. Its structure and pharmacological characteristics position it as a valuable option in treating infections caused by susceptible bacteria.

The primary mechanism through which this compound exerts its antibacterial effects involves the inhibition of bacterial cell wall synthesis. This occurs via:

  • Binding to Penicillin-Binding Proteins (PBPs) : this compound binds to PBPs, which are essential for the cross-linking of peptidoglycan layers in bacterial cell walls. This binding disrupts cell wall integrity, leading to cell lysis and death.
  • Bactericidal Activity : The drug exhibits time-dependent killing characteristics, meaning its efficacy increases with prolonged exposure to the bacteria.

Pharmacokinetics

This compound demonstrates superior pharmacokinetic properties compared to traditional ampicillin:

  • Bioavailability : Approximately 98% following oral administration .
  • Absorption : Rapidly absorbed and converted to ampicillin in the intestinal wall .
  • Protein Binding : 17-20% bound to plasma proteins .
  • Excretion : Primarily eliminated through renal pathways (73%) .

Table 1: Pharmacokinetic Parameters of this compound

ParameterValue
Oral Bioavailability98%
Peak Serum Concentration8.3 μg/ml
Protein Binding17-20%
Renal Excretion73%

Efficacy Against Bacterial Strains

This compound has demonstrated effectiveness against a range of Gram-positive and Gram-negative bacteria. The following organisms are particularly susceptible:

  • Gram-positive bacteria :
    • Streptococcus spp.
    • Enterococcus spp.
    • Listeria monocytogenes
  • Gram-negative bacteria :
    • Haemophilus influenzae
    • Escherichia coli
    • Proteus mirabilis
    • Salmonella spp.
    • Shigella spp.

This broad spectrum of activity makes this compound a suitable choice for treating various infections, including respiratory tract infections and skin infections.

Clinical Studies and Case Reports

Several studies have assessed the clinical efficacy of this compound:

  • Pharmacological Study in Acute Peritonsillitis :
    A study compared this compound with other antibiotics in treating acute peritonsillitis. Results indicated that this compound provided effective relief from symptoms and reduced bacterial load .
  • Randomized Cross-Over Study :
    In a study involving healthy volunteers, this compound was found to have a higher peak serum concentration and more uniform absorption compared to ampicillin and pivampicillin. This suggests that this compound may be more effective in achieving therapeutic levels quickly .
  • Use in Dental Infections :
    A case study highlighted the successful use of this compound in managing acute apical periodontitis, demonstrating its effectiveness in oral infections .

Adverse Effects

While generally well-tolerated, this compound can cause side effects similar to other penicillins, including:

  • Hematologic reactions: anemia, thrombocytopenia
  • Neurological effects: seizures (rare)
  • Renal toxicity in susceptible individuals .

Q & A

Q. Basic: What analytical methods are recommended for quantifying Bacampicillin hydrochloride in pharmaceutical formulations?

Methodological Answer:
The United States Pharmacopeia (USP) outlines a high-performance liquid chromatography (HPLC) protocol for this compound quantification. Key steps include:

  • Sample Preparation: Dissolve this compound hydrochloride in alcohol, followed by mechanical shaking for 30 minutes to ensure homogeneity .

  • Chromatographic Conditions: Use a C18 column with UV detection at 254 nm. Quantify by comparing peak areas of the sample (rU) and USP reference standard (rS) using the formula:
    Assay %=(rU/rS)×C×501.99×100W×349.41\text{Assay \%} = \frac{(rU / rS) \times C \times 501.99 \times 100}{W \times 349.41}

    where CC = concentration of reference standard (mg/mL), WW = sample weight (mg) .

  • Validation: Ensure linearity (R² > 0.995), precision (RSD < 2%), and recovery (90–110%) per ICH guidelines.

Q. Advanced: How does the prodrug design of this compound influence its pharmacokinetic profile compared to ampicillin?

Methodological Answer:
To compare pharmacokinetics:

  • Study Design: Conduct a crossover bioavailability study in animal models (e.g., rats). Administer equimolar doses of this compound and ampicillin orally.
  • Sampling: Collect plasma samples at 0.5, 1, 2, 4, and 6 hours post-administration.
  • Analysis: Use LC-MS/MS to measure ampicillin (active metabolite) concentrations. Key parameters:
    • Bioavailability (F): Calculate using F=AUCoral×DoseIVAUCIV×Doseoral×100F = \frac{AUC_{\text{oral}} \times \text{Dose}_{\text{IV}}}{AUC_{\text{IV}} \times \text{Dose}_{\text{oral}}} \times 100.
    • Half-life (t½): this compound’s esterase-mediated hydrolysis prolongs t½ vs. ampicillin .
  • Statistical Validation: Apply ANOVA to assess significance (p<0.05p < 0.05) between groups.

Q. Basic: What storage conditions are critical for maintaining this compound hydrochloride stability?

Methodological Answer:
Per USP guidelines:

  • Packaging: Store in airtight containers to prevent hydrolysis.
  • Temperature: Maintain below 25°C; degradation accelerates at >30°C.
  • Humidity: Control at <60% RH; use desiccants if necessary.
  • Stability Testing: Conduct accelerated stability studies (40°C/75% RH for 6 months) and monitor degradation via HPLC .

Q. Advanced: How can researchers resolve discrepancies between in vitro and in vivo efficacy data for this compound?

Methodological Answer:
Step 1: Identify Variables

  • In vitro limitations: Static concentrations vs. dynamic pharmacokinetics in vivo.
  • Host factors: Protein binding, immune response, and gut microbiota in animal models.

Step 2: Optimize Experimental Models

  • Use hollow-fiber infection models to simulate human pharmacokinetics in vitro.
  • Apply PK/PD modeling (e.g., %T > MIC) to correlate in vitro MICs with in vivo outcomes .

Step 3: Validate with Comparative Studies

  • Test this compound against ampicillin in neutropenic murine thigh infections. Measure bacterial load reduction (log10 CFU/mL) at 24h .

Q. Basic: What spectroscopic techniques are essential for characterizing novel this compound derivatives?

Methodological Answer:

  • Nuclear Magnetic Resonance (NMR):
    • 1H NMR: Confirm esterification (δ 5.2–5.5 ppm for methine protons).
    • 13C NMR: Identify carbonyl shifts (170–175 ppm for ester groups).
  • Mass Spectrometry (HRMS): Verify molecular ion peaks (e.g., [M+H]+ for C21H27N3O7S: 490.15 m/z).
  • Infrared Spectroscopy (IR): Detect ester C=O stretches (\sim1740 cm⁻¹) .

Q. Advanced: What are the pitfalls in cross-species pharmacokinetic studies of this compound, and how to mitigate them?

Methodological Answer:
Common Pitfalls:

  • Species-specific esterase activity: Rats hydrolyze this compound faster than humans, skewing bioavailability data.
  • Sampling frequency: Infrequent sampling misses peak concentrations (Cmax).

Mitigation Strategies:

  • Use allometric scaling to extrapolate animal data to humans.
  • Employ population pharmacokinetics to model inter-species variability .

Q. Basic: How to validate the purity of this compound hydrochloride in synthesized batches?

Methodological Answer:

  • HPLC-DAD: Ensure no co-eluting impurities (purity > 99.5%).
  • Elemental Analysis: Match theoretical vs. experimental C, H, N, S content (e.g., C21H27N3O7S·HCl: C 47.94%, H 5.36%).
  • Water Content: Use Karl Fischer titration (<1.0% w/w) .

Q. Advanced: What computational approaches predict this compound’s interaction with bacterial penicillin-binding proteins (PBPs)?

Methodological Answer:

  • Molecular Docking (AutoDock Vina):
    • Download PBP3 structure (PDB ID: 3VSL).
    • Simulate this compound’s binding affinity (ΔG < −7 kcal/mol indicates strong binding).
  • Molecular Dynamics (GROMACS):
    • Assess stability of PBP-Bacampicillin complexes over 100 ns simulations.
    • Calculate root-mean-square deviation (RMSD < 2 Å = stable) .

Q. Basic: How to design a stability-indicating assay for this compound under stress conditions?

Methodological Answer:

  • Stress Testing:
    • Acidic Hydrolysis: 0.1N HCl at 60°C for 24h.
    • Oxidative Degradation: 3% H2O2 at 25°C for 6h.
  • Chromatographic Separation: Use a gradient HPLC method (ACN:0.1% TFA) to resolve degradation products.
  • Forced Degradation Limits: <10% degradation under each condition .

Q. Advanced: How can metabolomics elucidate this compound’s off-target effects in host tissues?

Methodological Answer:

  • Study Design: Administer this compound to murine models; collect liver/kidney tissues.
  • LC-QTOF-MS Analysis:
    • Untargeted Metabolomics: Identify dysregulated pathways (e.g., TCA cycle intermediates).
    • Pathway Enrichment: Use MetaboAnalyst to map to KEGG pathways (p<0.05p < 0.05).
  • Validation: Correlate findings with histopathology (e.g., vacuolization in hepatocytes) .

Properties

IUPAC Name

1-ethoxycarbonyloxyethyl (2S,5R,6R)-6-[[(2R)-2-amino-2-phenylacetyl]amino]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H27N3O7S/c1-5-29-20(28)31-11(2)30-19(27)15-21(3,4)32-18-14(17(26)24(15)18)23-16(25)13(22)12-9-7-6-8-10-12/h6-11,13-15,18H,5,22H2,1-4H3,(H,23,25)/t11?,13-,14-,15+,18-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PFOLLRNADZZWEX-FFGRCDKISA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)OC(C)OC(=O)C1C(SC2N1C(=O)C2NC(=O)C(C3=CC=CC=C3)N)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)OC(C)OC(=O)[C@H]1C(S[C@H]2N1C(=O)[C@H]2NC(=O)[C@@H](C3=CC=CC=C3)N)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H27N3O7S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

37661-08-8 (mono-hydrochloride)
Record name Bacampicillin [INN:BAN]
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DSSTOX Substance ID

DTXSID2048030
Record name Bacampicillin
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Molecular Weight

465.5 g/mol
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Physical Description

Solid
Record name Bacampicillin
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Solubility

1.23e-01 g/L
Record name Bacampicillin
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CAS No.

50972-17-3
Record name Bacampicillin
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Record name Bacampicillin [INN:BAN]
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Record name Bacampicillin
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Record name BACAMPICILLIN
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Record name Bacampicillin
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Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

171-176
Record name Bacampicillin
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